molecular formula C10H5BrN2OS B15058722 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole

6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole

Cat. No.: B15058722
M. Wt: 281.13 g/mol
InChI Key: PWYNDEKVSGXALI-UHFFFAOYSA-N
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Description

6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole is a heterocyclic compound that contains both a thiazole and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromo-1,3-diketone, followed by cyclization to form the isoxazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride, and solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 6-amino-3-(thiazol-2-yl)benzo[d]isoxazole.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-(thiazol-2-yl)benzo[d]isoxazole
  • 6-Chloro-3-(thiazol-2-yl)benzo[d]isoxazole
  • 3-(Thiazol-2-yl)benzo[d]isoxazole

Uniqueness

6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole is unique due to the presence of the bromine atom, which can be easily substituted to introduce various functional groups. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .

Properties

Molecular Formula

C10H5BrN2OS

Molecular Weight

281.13 g/mol

IUPAC Name

6-bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole

InChI

InChI=1S/C10H5BrN2OS/c11-6-1-2-7-8(5-6)14-13-9(7)10-12-3-4-15-10/h1-5H

InChI Key

PWYNDEKVSGXALI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2C3=NC=CS3

Origin of Product

United States

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